molecular formula C16H16N2O4S B2594741 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-73-8

4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2594741
CAS No.: 941936-73-8
M. Wt: 332.37
InChI Key: PGWUUAWCTYBNCV-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Thioether Formation: The ethylsulfanyl group can be introduced through a reaction between an ethylthiol and the benzene ring under basic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Methanol, suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl and methoxy groups can modulate the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a benzamide group.

    (4-Methoxy-2-nitrophenyl)methanamine hydrochloride: Contains a methanamine group instead of an ethylsulfanyl group.

    4-[(4-methoxy-2-nitrophenyl)sulfanyl]benzoic acid: Contains a benzoic acid group instead of a benzamide group.

Uniqueness

4-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-9-6-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWUUAWCTYBNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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